(S)-Hesperetin benzyl ether chemical structure and properties
(S)-Hesperetin benzyl ether chemical structure and properties
Synthesis, Structural Properties, and Pharmaceutical Utility
Executive Summary
This technical guide provides a comprehensive analysis of (S)-Hesperetin benzyl ethers , a critical class of flavonoid intermediates used in the semi-synthesis of high-intensity sweeteners (e.g., hesperetin dihydrochalcone) and lipophilic prodrugs. While "hesperetin benzyl ether" can refer to multiple regioisomers, this guide focuses on the 7-O-benzyl-(S)-hesperetin (CAS 116222-56-1), the thermodynamically and kinetically favored product of direct benzylation, while also addressing 3'-O-benzyl variants.[1]
This document is designed for medicinal chemists and process engineers, focusing on the regioselectivity of benzylation , structural characterization , and synthetic protocols .
Chemical Identity & Structural Logic[1][2]
Hesperetin ((S)-2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one) possesses three hydroxyl groups with distinct pKa values and reactivities. Understanding this hierarchy is the foundation of controlled synthesis.
1.1 The Regioselectivity Hierarchy
The reactivity of the hydroxyl groups in hesperetin is governed by electronic effects and intramolecular hydrogen bonding:
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7-OH (Most Acidic/Reactive): Located on the A-ring, this phenol is para to the carbonyl group. The negative charge of the phenoxide anion is stabilized by resonance with the carbonyl, making it the most acidic (pKa ~7-8) and the primary site for alkylation (benzylation) under mild basic conditions.
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3'-OH (Moderately Reactive): Located on the B-ring.[1] While sterically accessible, it lacks the direct resonance stabilization with the carbonyl seen at the 7-position.
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5-OH (Least Reactive): This hydroxyl forms a strong intramolecular hydrogen bond with the C-4 carbonyl oxygen (forming a stable 6-membered chelate ring).[1] This "locking" effect significantly reduces its nucleophilicity and acidity (pKa >11), requiring forcing conditions for alkylation.
1.2 Target Compound: 7-O-Benzyl-(S)-Hesperetin[1]
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IUPAC Name: (2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(phenylmethoxy)-2,3-dihydrochromen-4-one[1]
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CAS Number: 116222-56-1[1]
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Chirality: The (S)-configuration at C-2 is crucial for bioactivity.[1] Synthetic benzylation typically retains this configuration unless strong bases or high temperatures induce racemization via a retro-Michael/Michael addition mechanism.[1]
Physicochemical Properties[1][4][5]
The benzylation of hesperetin drastically alters its solubility profile, shifting it from a hydrophilic polyphenol to a lipophilic intermediate suitable for organic phase reactions.
| Property | Data Value | Context/Notes |
| Molecular Weight | 392.40 g/mol | Increase of ~90 Da over hesperetin (302.[1]28) due to benzyl group.[3] |
| Appearance | White to Off-White Solid | Distinct from the pale yellow of pure hesperetin.[1] |
| Melting Point | 142–144 °C | Sharp melting point indicates high purity; lower ranges suggest regioisomer contamination.[1] |
| Solubility | DMSO, DMF, MeOH (Hot), DCM | Insoluble in water. High solubility in chlorinated solvents facilitates workup.[1] |
| LogP (Predicted) | ~4.1 | Significantly more lipophilic than hesperetin (LogP ~2.5), improving membrane permeability. |
| Stability | Stable to weak acid/base | The benzyl ether is stable under basic hydrolysis conditions but cleaved by hydrogenolysis (H₂/Pd-C) or Lewis acids (BBr₃). |
Synthetic Methodologies
The following protocols are designed to maximize regioselectivity for the 7-O-benzyl ether while minimizing 3',7-di-O-benzyl or 3'-O-benzyl byproducts.
3.1 Protocol A: Regioselective 7-O-Benzylation (Mild Base Method)
Objective: Selective protection of the 7-OH group.[1] Mechanism: Exploits the acidity difference between 7-OH and 3'-OH using a stoichiometric weak base.[1]
Reagents:
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(S)-Hesperetin (1.0 eq)[1]
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Benzyl Bromide (BnBr) (1.1 eq)
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Potassium Carbonate (K₂CO₃) (anhydrous, 1.2 eq)
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Solvent: Acetone or Acetonitrile (dry)
Step-by-Step Workflow:
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Dissolution: Dissolve (S)-Hesperetin (e.g., 10 mmol) in anhydrous acetone (50 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
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Deprotonation: Add anhydrous K₂CO₃ (12 mmol). Stir at room temperature for 30 minutes. The solution color may darken as the phenoxide forms.
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Alkylation: Add Benzyl Bromide (11 mmol) dropwise over 10 minutes.
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Reflux: Heat the mixture to reflux (approx. 56 °C for acetone) for 4–6 hours.
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Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The 7-O-benzyl product will appear less polar (higher Rf) than the starting material.[1]
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Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃).
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Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethanol or Methanol to yield 7-O-benzylhesperetin as white crystals.[1]
3.2 Protocol B: 3'-O-Benzylation (Protection Strategy)
To target the 3'-OH, the 7-OH must first be blocked or the reaction must utilize borate protection of the 5,7-system, though this is complex.[1] A more common route to 3'-derivatives involves starting from a different precursor or using selective deprotection strategies.[1]
Reaction Logic & Pathway Visualization[1]
The following diagram illustrates the competitive reaction pathways and the logic behind the selectivity.
Figure 1: Reaction pathway logic demonstrating the thermodynamic and kinetic preference for 7-O-benzylation over 3'-O-benzylation.[1]
Pharmaceutical Applications
5.1 Precursor for High-Intensity Sweeteners
7-O-benzylhesperetin is a vital intermediate in the synthesis of Hesperetin Dihydrochalcone (HDHC) derivatives.[1]
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Mechanism: The flavanone ring is opened under alkaline conditions to form the chalcone. The benzyl group protects the 7-position during subsequent modifications (e.g., glycosylation or alkylation at the 3'-position) before being removed via catalytic hydrogenation.
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Significance: HDHC analogues are non-caloric sweeteners with potencies 1000x that of sucrose.
5.2 Lipophilic Prodrug Development
Benzylation is used to mask the polar phenolic groups to enhance Blood-Brain Barrier (BBB) penetration.[1]
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Neuroprotection: Hesperetin has neuroprotective effects but poor bioavailability. Benzyl ether derivatives have been investigated for enhanced uptake, where they may act as prodrugs (metabolically cleaved by cytochrome P450s) or active agents themselves.
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Antitumor Activity: 7-O-benzyl derivatives have shown increased cytotoxicity against MCF-7 (breast cancer) lines compared to the parent hesperetin, likely due to improved cellular uptake.[1]
Analytical Characterization
To validate the synthesis of 7-O-benzylhesperetin, specific spectral signatures must be confirmed.[1]
6.1 1H-NMR Diagnostics (DMSO-d6)
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Loss of Signal: The singlet peak for 7-OH (typically around δ 10.8 ppm in hesperetin) disappears.
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Retention of Signal: The 5-OH signal (δ ~12.1 ppm) remains visible as a sharp singlet (chelated). The 3'-OH (δ ~9.1 ppm) should also remain if the reaction was selective.
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New Signals:
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Benzylic Protons: A strong singlet (2H) appears at δ ~5.1–5.2 ppm.
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Aromatic Ring: A multiplet (5H) at δ 7.3–7.5 ppm corresponding to the phenyl group of the benzyl ether.
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6.2 Mass Spectrometry (ESI-MS)
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Positive Mode: [M+H]⁺ peak at m/z 393.
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Fragmentation: Loss of the benzyl group (M - 91) is a common fragmentation pathway, reverting to the hesperetin cation (m/z 303).
References
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Li, S., et al. (2022). Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. Molecules, 27(3), 879. Retrieved from [Link][3]
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Wang, J., et al. (2019). Design, Synthesis and Investigation of the Potential Anti-Inflammatory Activity of 7-O-Amide Hesperetin Derivatives. International Journal of Molecular Sciences, 20(20), 5054. Retrieved from [Link]
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PubChem. (2026). Hesperetin Compound Summary. National Library of Medicine. Retrieved from [Link]
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Lou, X. (2012).[4] Regioselectivity of Tin-Mediated Benzylation of Glycoside. Asian Journal of Chemistry, 25(3). (Contextual reference for benzylation selectivity principles). Retrieved from [Link]
